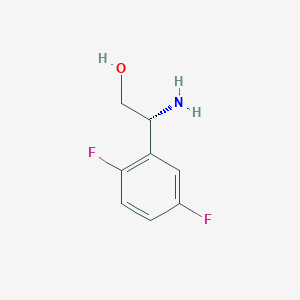
(R)-2-Amino-2-(2,5-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2,5-difluorophenyl)ethanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluorophenyl)ethanol typically involves the use of Grignard reagents and imine reductase enzymes. One common method includes the reaction of 2,5-difluorochlorobenzene with magnesium to form a Grignard reagent, which is then reacted with an appropriate electrophile to introduce the amino and hydroxyl groups . Another method involves the hydrogenation reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in the presence of imine reductase and reduced coenzyme NADPH .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly processes to ensure safety and efficiency. The use of recombinant imine reductase enzymes and optimized reaction conditions, such as controlled temperature and pH, are common in large-scale production .
化学反応の分析
Types of Reactions
®-2-Amino-2-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
®-2-Amino-2-(2,5-difluorophenyl)ethanol has diverse applications in scientific research:
作用機序
The mechanism of action of ®-2-Amino-2-(2,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to interact with 2,2-dialkylglycine decarboxylase, affecting bacterial metabolism .
類似化合物との比較
Similar Compounds
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Shares the difluorophenyl group and exhibits antimicrobial activity.
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties and similar structural features.
Uniqueness
®-2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
MEFNBXBWLCZHCA-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)[C@H](CO)N)F |
正規SMILES |
C1=CC(=C(C=C1F)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


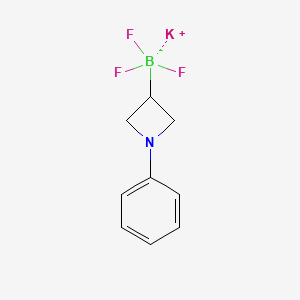
![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)
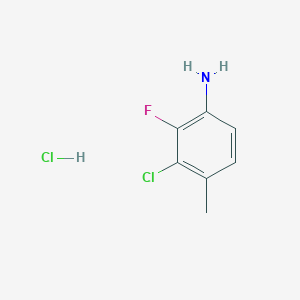

carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
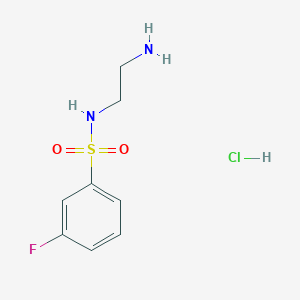
![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
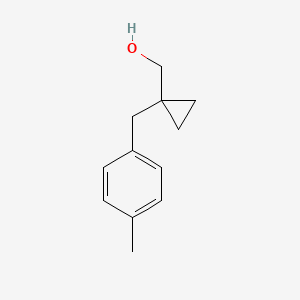

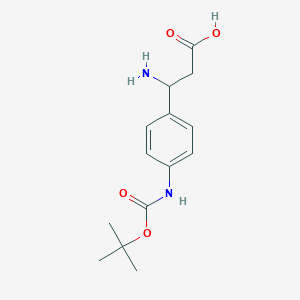

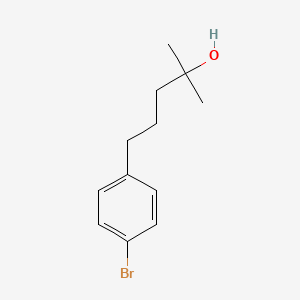
![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
